

5-Chloro-6-fluoropyridin-2-amine chemical structure and CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-6-fluoropyridin-2-amine

Cat. No.: B1463910

[Get Quote](#)

An In-Depth Technical Guide to 5-Chloro-6-fluoropyridin-2-amine

Abstract: This technical guide provides a comprehensive scientific overview of **5-Chloro-6-fluoropyridin-2-amine**, a halogenated heterocyclic compound of significant interest in modern chemical research. This document details its core chemical structure, physicochemical properties, and CAS number for unambiguous identification. We will explore its emerging role as a critical building block in medicinal chemistry and materials science, discuss a conceptual synthetic pathway, and outline essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a detailed understanding of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

5-Chloro-6-fluoropyridin-2-amine is a disubstituted aminopyridine derivative. The strategic placement of chloro, fluoro, and amino groups on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for creating more complex molecules with tailored biological or material characteristics.

Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 1378595-22-2^[1].

Table 1: Compound Identifiers

Identifier	Value	Source
IUPAC Name	5-chloro-6-fluoro-2-pyridinamine	
CAS Number	1378595-22-2	[1]
Molecular Formula	C ₅ H ₄ ClFN ₂	[1]
Molecular Weight	146.55 g/mol	[1]
InChI	1S/C5H4ClFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9)	
InChIKey	PZRARYYEEJBMGW-UHFFFAOYSA-N	
Canonical SMILES	C1=C(C(=NC(=C1)N)F)Cl	

Table 2: Physicochemical Properties

Property	Value	Source
Physical Form	Solid	
Boiling Point	256.0 ± 35.0 °C at 760 mmHg	
Purity	Typically ≥98%	[1]
Storage Conditions	4°C, protect from light	

Chemical Structure and Visualization

The molecular architecture consists of a central pyridine ring. The substituents are positioned as follows: an amino group (-NH₂) at position 2, a fluorine atom (-F) at position 6, and a chlorine atom (-Cl) at position 5. This specific arrangement is crucial for its reactivity and interaction with biological targets.

Caption: 2D Chemical Structure of **5-Chloro-6-fluoropyridin-2-amine**.

Conceptual Synthetic Workflow

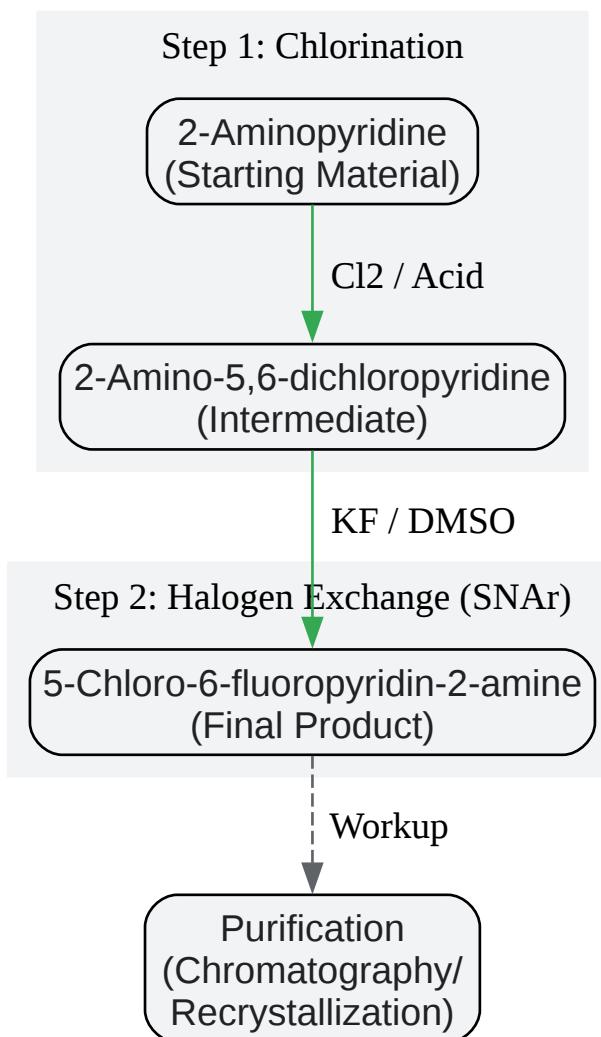
While specific, validated protocols for **5-Chloro-6-fluoropyridin-2-amine** are proprietary, a logical synthetic route can be conceptualized based on established principles of pyridine chemistry. A common strategy involves the sequential introduction of substituents onto a pre-existing pyridine core, often leveraging nucleophilic aromatic substitution (SNAr) reactions.

The causality behind this approach lies in the activating/deactivating and directing effects of the substituents. For instance, an amino group is strongly activating, while halogens are deactivating but ortho-, para-directing. The pyridine nitrogen itself strongly deactivates the ring towards electrophilic substitution but activates the 2- and 4-positions for nucleophilic attack. A plausible, multi-step synthesis could be envisioned as follows:

Experimental Protocol (Conceptual)

- Step 1: Dichlorination of 2-Aminopyridine. Start with 2-aminopyridine. Direct chlorination in a strongly acidic medium can yield 2-amino-5-chloropyridine[2]. Further chlorination under controlled conditions could potentially lead to a dichlorinated intermediate like 2-amino-5,6-dichloropyridine. The acidic medium is critical to protonate the pyridine nitrogen, altering its directing effects and preventing over-chlorination[2].
- Step 2: Selective Halogen Exchange (HALEX) Reaction. The dichlorinated intermediate would then undergo a nucleophilic aromatic substitution. The chlorine at the 6-position is activated towards nucleophilic attack by the ring nitrogen. Treatment with a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., Kryptofix 222), in a high-boiling polar aprotic solvent (e.g., DMSO) would selectively replace the 6-chloro substituent with fluorine. This selectivity is a cornerstone of pyridine SNAr chemistry.
- Step 3: Purification. The final product, **5-Chloro-6-fluoropyridin-2-amine**, would be isolated from the reaction mixture. Purification would be achieved through standard laboratory techniques such as extraction followed by column chromatography on silica gel or recrystallization to yield the compound with high purity.

This self-validating system relies on the predictable regioselectivity of each step, which can be monitored by techniques like TLC, GC-MS, and NMR to confirm the formation of the desired intermediates and final product.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **5-Chloro-6-fluoropyridin-2-amine**.

Applications in Research and Drug Development

5-Chloro-6-fluoropyridin-2-amine is categorized as a "Fluorinated Building Block," a class of compounds essential for modern drug discovery[1]. The incorporation of chlorine and fluorine atoms into potential drug candidates is a well-established strategy to optimize pharmacological properties.

- Modulation of Physicochemical Properties: Fluorine, being highly electronegative, can lower the pKa of the nearby amino group, affecting its ionization state at physiological pH. Both

halogens increase lipophilicity, which can enhance membrane permeability and improve oral bioavailability.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
- **Enhanced Target Binding:** The polar C-F and C-Cl bonds can participate in favorable dipole-dipole interactions, hydrogen bonds, or other non-covalent interactions within a protein's binding pocket, potentially increasing the affinity and selectivity of the drug for its target.
- **Versatile Chemical Handle:** The primary amine at the 2-position serves as a versatile nucleophilic handle for subsequent reactions, allowing for the construction of amides, ureas, sulfonamides, or for use in coupling reactions to build larger, more complex molecular scaffolds. This versatility makes it a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors and other targeted therapies^{[3][4]}. The broader class of chloro-containing molecules has seen extensive use in FDA-approved drugs for a wide range of diseases^[5].

Safety and Handling

As a laboratory chemical, **5-Chloro-6-fluoropyridin-2-amine** must be handled with appropriate care. Based on data from structurally similar compounds, it is classified as hazardous^{[6][7]}.

- **Hazard Identification:**
 - Causes skin irritation^[6].
 - Causes serious eye irritation^[6].
 - May cause respiratory irritation^[6].
 - Harmful if swallowed, in contact with skin, or if inhaled^{[7][8]}.
- **Recommended Precautions (Self-Validating Safety Protocol):**
 - **Engineering Controls:** Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low^[6]. Facilities should be equipped with an

eyewash station and safety shower[9].

- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat to prevent skin and eye contact[6][9].
- Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling[6]. Avoid formation of dust and aerosols[10].
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents[9][10].

Conclusion

5-Chloro-6-fluoropyridin-2-amine is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique combination of reactive sites—the nucleophilic amine—and modulating substituents—the chloro and fluoro groups—provides a powerful tool for synthetic chemists. A thorough understanding of its properties, synthetic logic, and handling requirements is essential for leveraging its full potential in the development of novel and effective molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1378595-22-2 | 5-Chloro-6-fluoropyridin-2-amine - Moldb [moldb.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [5-Chloro-6-fluoropyridin-2-amine chemical structure and CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1463910#5-chloro-6-fluoropyridin-2-amine-chemical-structure-and-cas-number\]](https://www.benchchem.com/product/b1463910#5-chloro-6-fluoropyridin-2-amine-chemical-structure-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com